molecular formula C43H74O2 B231888 Carvone oxide CAS No. 18383-49-8

Carvone oxide

Cat. No.: B231888
CAS No.: 18383-49-8
M. Wt: 166.22 g/mol
InChI Key: YGMNGQDLUQECTO-UJNFCWOMSA-N
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Description

Carvone oxide is a natural product found in Catasetum maculatum with data available.

Properties

IUPAC Name

(1S,4R,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMNGQDLUQECTO-UJNFCWOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2C(O2)(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1C[C@H]2[C@](O2)(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171487
Record name Carvone-5,6-oxide, cis-(-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sweet spicy aroma
Record name trans-Carvone-5,6-oxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1562/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name trans-Carvone-5,6-oxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1562/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.027-1.033
Record name trans-Carvone-5,6-oxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1562/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

18383-49-8
Record name trans-Carvone oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18383-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carvone-5,6-oxide, cis-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carvone-5,6-oxide, cis-(-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARVONE-5,6-OXIDE, CIS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV5341W478
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of Carvone oxide?

A1: this compound is a significant fragrance compound found in the floral scents of various plant species, particularly orchids like Catasetum, Aspasia, and Notylia, as well as Dalechampia (Euphorbiaceae) []. This compound plays a crucial role in attracting pollinators, specifically male Euglossine bees, which collect the fragrance [, , , ].

Q2: What evidence suggests that this compound production is a result of convergent evolution?

A2: The presence of this compound in the floral fragrances of distantly related plant genera, such as Catasetum, Aspasia, Notylia (all Orchidaceae), and Dalechampia (Euphorbiaceae), suggests convergent evolution []. This convergence likely occurred due to the shared pollinator, Euglossine bees, driving the selection for this compound production in these plants [, ].

Q3: Which Euglossine bee species are known to be attracted to this compound?

A3: Field bioassays using synthesized this compound in Panama successfully attracted five species of Eulaema and three species of Euglossa []. Additionally, Eulaema cingulata males have been observed collecting this compound from Vanilla pompona flowers, suggesting a strong attraction to this compound [, ].

Q4: How does this compound contribute to the pollination strategy of Vanilla pompona?

A4: Vanilla pompona employs a dual attraction strategy involving this compound. Initially, the compound acts as a long-distance attractant for Eulaema cingulata males []. Once the bees are near the flower, they exhibit nectar-seeking behavior, leading to pollen removal, despite the absence of nectar in Vanilla pompona flowers. This suggests a deceptive pollination strategy where this compound is the primary attractant [].

Q5: Are there other plant species where this compound plays a role in pollinator attraction?

A5: Besides orchids, Unonopsis stipitata, a basal angiosperm from the Annonaceae family, also utilizes this compound in its floral fragrance to attract Euglossa imperialis and Eulaema bombiformis males for pollination []. This finding further supports the role of this compound as a key attractant for male Eulaema bees and its potential role in the convergent evolution of the perfume-collecting syndrome across diverse plant families [].

Q6: Beyond its role in pollination, is this compound found in other plant parts?

A6: Yes, this compound has been identified in the essential oil of Mentha longifolia callus cultures []. Interestingly, these cultures lack pulegone and menthofuran, two potentially toxic compounds often found in mint essential oils, suggesting that in vitro Mentha longifolia could be a safer source of flavoring agents [].

Q7: Does the production of this compound in Mentha species vary?

A7: Yes, the production of this compound and its isomer, cis-Carvone oxide, can vary between Mentha species and even within varieties. For instance, in Mentha spicata exposed to blue LED light, this compound appeared as a major component (65%) while Carvone and Limonene disappeared, indicating a potential influence of light on essential oil composition []. On the other hand, in Mentha longifolia, cis-Carveol is the main constituent, while this compound is less prominent [].

Q8: Is there evidence of this compound presence in other plant genera besides those already mentioned?

A8: Yes, this compound has been identified in the essential oil of Carya illinoinensis (pecan) leaves []. This finding, along with its presence in various other plant families, highlights the widespread occurrence of this compound in the plant kingdom.

Q9: Are there any studies investigating the potential allelopathic effects of this compound?

A9: While not directly focused on this compound, one study detected this compound in the root exudates of different rice varieties []. The study examined terpenoids in root exudates, suggesting a possible role of this compound in allelopathy, which involves chemical interactions between plants [].

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